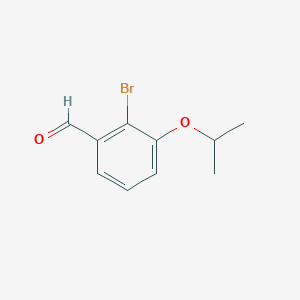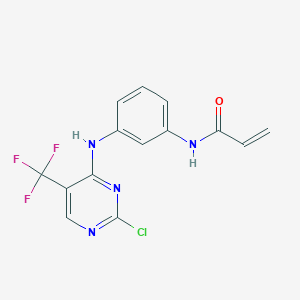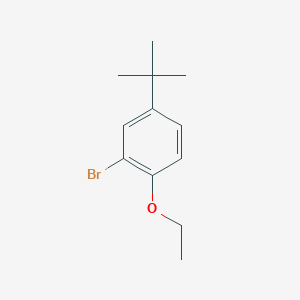
2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Ligand Development
Preparation of Bulky Bromobenzene Derivatives
A study by Toyota et al. (2003) introduces a bulky bromobenzene derivative utilized for the synthesis of diphosphene and fluorenylidenephosphine, highlighting its role in the development of compounds with low-coordinate phosphorus atoms. This research indicates the electronic effects of substituents on phosphorus chemistry, contributing to the understanding of sterically protected ligands in organophosphorus synthesis (Toyota et al., 2003).
Polymer Chemistry
High-Yield Synthesis of Block Copolymers
Miura et al. (1999) demonstrated the application of bromobenzene derivatives in the high-yield synthesis of alkoxyamine initiators, leading to well-controlled block copolymers. This process involves the reaction of bromophenylalkoxyamine with various monomers, showcasing the versatility of bromobenzene derivatives in polymer synthesis (Miura et al., 1999).
Material Science
Synthesis of Low Dielectric Constant Polyimides
Chern and Tsai (2008) synthesized a series of polyimides with tert-butyl side groups from an asymmetric di-tert-butyl-substituted bis(aminophenoxy)benzene, demonstrating the influence of bulky substituents on polymer properties. These novel polyimides exhibit low dielectric constants, high thermal stability, and excellent solubility, indicating their potential for advanced material applications (Chern & Tsai, 2008).
Chemical Stability and Reactivity Studies
Effect of Solvent on Lithium-Bromine Exchange Reactions
Research by Bailey et al. (2006) investigated the solvent effect on lithium-bromine exchange reactions involving aryl bromides. The study provides insights into the reactivity and stability of bromobenzene derivatives under various conditions, crucial for optimizing synthetic pathways in organometallic chemistry (Bailey et al., 2006).
Propiedades
IUPAC Name |
2-bromo-4-tert-butyl-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCVYPLADDVMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727861 | |
| Record name | 2-Bromo-4-tert-butyl-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)-1-ethoxybenzene | |
CAS RN |
1096679-03-6 | |
| Record name | 2-Bromo-4-tert-butyl-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



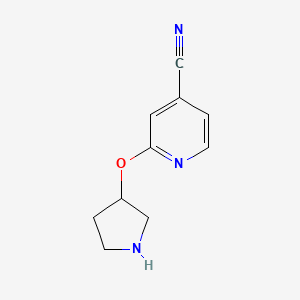
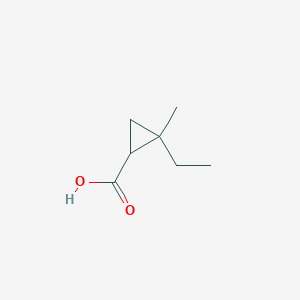
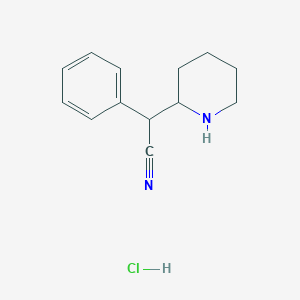
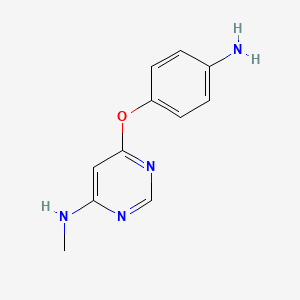
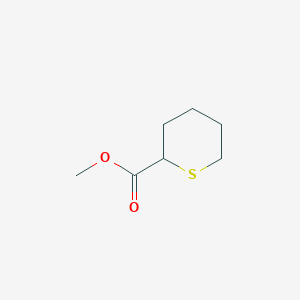
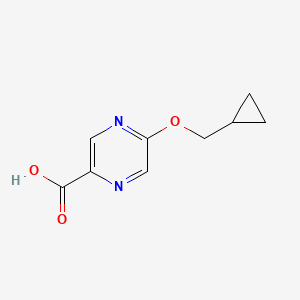


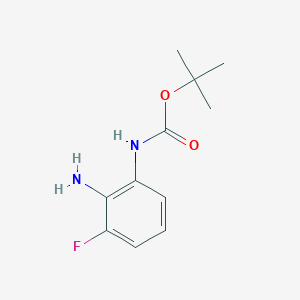
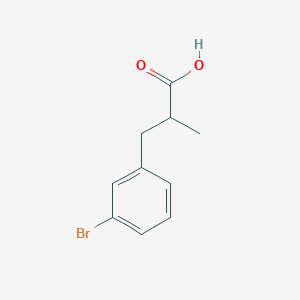
![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)
